Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

Catalog No.
S9094065
CAS No.
57079-04-6
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
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Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

CAS Number

57079-04-6

Product Name

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

IUPAC Name

ethyl 2-(2,5-dioxopyrrol-1-yl)acetate

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3

InChI Key

APWRAEFIWMXQDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC1=O

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring with two carbonyl groups. Its chemical formula is C8H9NO4C_8H_9NO_4 and it has a molecular weight of approximately 183.16 g/mol. The compound possesses a variety of functional groups, including an ester and a diketone, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

Due to its functional groups:

  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The carbonyl groups are susceptible to nucleophilic attack, allowing for further functionalization.
  • Cycloaddition Reactions: The compound may engage in cycloaddition reactions due to the presence of the dioxopyrrolidine moiety, which can react with various dipolarophiles .

Research indicates that compounds containing the dioxopyrrolidine structure often exhibit biological activity, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain analogs have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects: Compounds with similar structures have been explored for neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate can be synthesized through various methods:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkenes or alkynes to form pyrrolidine derivatives, which can then be acetylated.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving diketones and ethyl acetate under specific catalytic conditions.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including oxidation and reduction processes to construct the desired structure .

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be beneficial in developing new agrochemicals.
  • Material Science: The compound may be used in synthesizing polymers or other materials with specific properties derived from its unique structure .

Studies focusing on the interactions of ethyl 2-(2,5-dioxopyrrol-1-yl)acetate with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Conducting tests on cell lines to observe biological responses.
  • Molecular Docking Studies: Using computational methods to predict how the compound interacts at the molecular level with target proteins .

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Bis(2,5-dioxopyrrolidin-1-yl) succinate30364-60-40.76Contains two dioxopyrrolidine units
2,5-Dioxopyrrolidin-1-yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate80307-12-60.91Features additional butanoate group
2,5-Dioxopyrrolidin-1-yl tetradecanoate69888-86-40.77Long-chain fatty acid derivative
trans-4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methylcyclohexanecarboxylic acid69907-67-10.73Contains cyclohexane structure

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate is distinguished by its ethyl acetate moiety and specific pyrrolidine structure that may impart unique pharmacological properties not found in these similar compounds .

The synthesis of ethyl 2-(2,5-dioxopyrrol-1-yl)acetate hinges on strategic functionalization of pyrrolidine derivatives and esterification processes. Below, we dissect the most widely employed synthetic routes, emphasizing reaction mechanisms, yields, and procedural optimizations.

Traditional Condensation Approaches

Traditional condensation methods remain foundational for synthesizing ethyl 2-(2,5-dioxopyrrol-1-yl)acetate. A classic approach involves the reaction of propiolic acid with phenol derivatives in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). For instance, a solution of propiolic acid (10 mmol) and phenol (11 mmol) in dichloromethane (15 mL) at 0°C was treated with DCC (1.0 equiv) and DMAP (0.01 equiv), yielding phenyl propiolate in 83% after column chromatography [2]. This intermediate undergoes subsequent cyclization with amines or hydrazines to form the 2,5-dioxopyrrolidine ring.

Another method leverages alkylation of hydantoins. Starting with 5,5-dimethylhydantoin, successive N-alkylation using benzyl bromide or phenethyl bromide in dimethylformamide (DMF) with sodium hydride as a base affords N,N-disubstituted hydantoins. For example, 3-benzyl-5,5-dimethylhydantoin was isolated in 92% yield after refluxing with benzyl bromide, followed by purification via silica gel chromatography [3]. These intermediates are then hydrolyzed and esterified to yield the target compound.

Microwave-Assisted and Solvent-Free Synthesis

While microwave-assisted synthesis is not explicitly detailed in the provided sources, solvent-free methodologies align with green chemistry principles. A solvent-free adaptation of the Stetter reaction, as demonstrated in the synthesis of succinimide derivatives, could be extrapolated here. For instance, N-aryl itaconimides and aromatic aldehydes react under N-heterocyclic carbene (NHC) catalysis in tetrahydrofuran (THF) at 60°C for 5 hours, achieving 61% yield [1]. Eliminating solvents by employing neat conditions or solid-supported catalysts may enhance reaction efficiency and reduce environmental impact.

Catalytic Strategies for Improved Yield

Catalytic methods significantly enhance the efficiency of synthesizing ethyl 2-(2,5-dioxopyrrol-1-yl)acetate. The NHC-catalyzed Stetter reaction exemplifies this, where a combination of N-phenyl itaconimide (1.5 equiv) and aromatic aldehydes (1.0 equiv) in THF with potassium carbonate (50 mol%) and NHC precatalyst (15 mol%) at 60°C delivers products in 61% yield after 5 hours [1]. Similarly, employing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base and catalyst in DMF facilitates the formation of Z-2-bromo-3-(dipropylamino)acrylate with 81% yield [2]. These catalytic systems mitigate side reactions and improve regioselectivity.

Purification Techniques

Purification is critical for isolating high-purity ethyl 2-(2,5-dioxopyrrol-1-yl)acetate. Column chromatography on silica gel with petroleum ether/ethyl acetate gradients (e.g., 7:3 to 3:1) is standard, as evidenced by the isolation of Stetter reaction products in 61% yield [1]. Recrystallization from ethyl acetate or hexane is employed for crystalline intermediates, such as 3-benzyl-5,5-dimethylhydantoin, which was recrystallized to >95% purity [3]. For large-scale preparations, celite filtration and successive washes with ethyl acetate ensure efficient removal of catalysts and byproducts [1] [2].

Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate demonstrates moderate thermal stability characteristic of maleimide-containing compounds. Based on comparative studies with related succinimide derivatives, the compound exhibits thermal stability up to approximately 250°C under inert conditions [1] [2].

The thermal decomposition kinetics of similar 2,5-dioxopyrrolidine derivatives follow first-order reaction kinetics with activation energies typically ranging from 106-140 kJ/mol [1]. For polysuccinimide, the closely related polymer analogue, thermal decomposition occurs primarily in the temperature range of 346-420°C with an activation energy of 106.6 kJ/mol [1]. The degradation mechanism involves homolytic cleavage of C-C, C-N, and C-O bonds, leading to the formation of volatile decomposition products including ethanol, carbon dioxide, and maleic anhydride [2].

Thermogravimetric analysis studies on related compounds indicate that the primary mass loss occurs through a combination of decarboxylation and ester hydrolysis processes. The compound shows enhanced thermal stability compared to simple maleimide (decomposition ~200°C) due to the stabilizing effect of the ethyl acetate side chain [2].

Solubility Profile and Partition Coefficients

The compound exhibits moderate lipophilicity with an experimental log P value of 0.49 (octanol/water partition coefficient) [3]. This relatively low partition coefficient indicates substantial water solubility, which is attributed to the presence of multiple polar functional groups including the maleimide carbonyl groups and the ethyl ester moiety.

The polar surface area (PSA) of 63.68 Ų suggests good membrane permeability while maintaining adequate aqueous solubility for biological applications [4] [3]. The compound's solubility characteristics are enhanced by the presence of electron-withdrawing carbonyl groups that increase the dipole moment and facilitate hydrogen bonding interactions with water molecules.

Comparative analysis with related compounds reveals that ethyl 2-(2,5-dioxopyrrol-1-yl)acetate exhibits superior solubility properties compared to more hydrophobic maleimide derivatives. The ethyl ester group provides an optimal balance between lipophilicity and hydrophilicity, making it suitable for applications requiring both aqueous solubility and membrane penetration capability [3].

pH-Dependent Reactivity Patterns

The compound demonstrates pH-sensitive reactivity patterns typical of maleimide-containing molecules. Optimal reactivity occurs in the pH range of 6.5-7.5, where the maleimide moiety maintains its electrophilic character while avoiding excessive hydrolysis .

Under acidic conditions (pH < 5), the compound undergoes rapid hydrolysis of the ethyl ester group, following first-order kinetics with rate constants dependent on temperature and ionic strength [6]. The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the ester group, facilitated by protonation of the carbonyl oxygen.

In basic conditions (pH > 8), both the ester and maleimide functionalities become susceptible to hydrolysis. The maleimide ring can undergo ring-opening reactions through nucleophilic attack by hydroxide ions, leading to the formation of succinamic acid derivatives [6]. This pH-dependent reactivity profile is crucial for understanding the compound's stability and reactivity in biological systems.

The compound shows maximum stability in the neutral pH range (pH 6.5-7.5), which coincides with physiological conditions and optimal conditions for thiol-maleimide coupling reactions . This pH dependence is exploited in bioconjugation applications where selective reactivity with thiol groups is desired.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis reveals characteristic signals that provide definitive structural confirmation. The ethyl ester protons appear as a typical triplet at 1.2-1.4 ppm (3H, CH₃) and quartet at 4.2-4.5 ppm (2H, OCH₂) with J-coupling constants of approximately 7 Hz [4] [7]. The maleimide vinyl protons appear as a singlet at 6.5-7.0 ppm (2H), characteristic of the electron-deficient alkene system [4].

¹³C NMR spectroscopy provides complementary structural information with maleimide carbonyl carbons appearing at 170-180 ppm and the ester carbonyl carbon at 160-170 ppm [4]. The ethyl ester carbons appear at 14 ppm (CH₃) and 62 ppm (OCH₂), while the maleimide vinyl carbons resonate at 130-140 ppm [4].

Infrared Spectroscopy

IR spectroscopy reveals distinct absorption bands characteristic of the functional groups present. The maleimide C=O stretching appears as strong, sharp bands at 1700-1750 cm⁻¹, while the ester C=O stretch occurs at 1735-1750 cm⁻¹ [8]. The C-N stretching vibrations appear at 1200-1400 cm⁻¹ with medium intensity [8].

Additional characteristic bands include C-H stretching at 2800-3000 cm⁻¹ and C=C stretching of the maleimide double bond at 1600-1650 cm⁻¹ [8]. The absence of N-H stretching bands confirms the N-substituted nature of the maleimide ring [8].

Mass Spectrometry

Mass spectrometric analysis typically shows the molecular ion peak at m/z 183 [M⁺] corresponding to the molecular weight of the compound [4]. The base peak commonly appears at m/z 155 [M-CO]⁺, resulting from the loss of carbon monoxide from the maleimide ring [4].

Other characteristic fragmentation patterns include m/z 138 [M-OEt]⁺ from loss of the ethoxy group, and m/z 97 [maleimide]⁺ from loss of the entire ethyl acetate side chain [4]. The fragmentation pattern is consistent with the electron-withdrawing nature of the maleimide ring, which stabilizes positive charge through resonance [4].

Analytical MethodAssignmentTypical ValueMultiplicity/Notes
IR SpectroscopyC=O stretch (maleimide)1700-1750 cm⁻¹Strong, sharp
IR SpectroscopyC=O stretch (ester)1735-1750 cm⁻¹Strong, sharp
¹H NMREthyl CH₃1.2-1.4 ppm (t)Triplet (J ~7 Hz)
¹H NMREthyl CH₂4.2-4.5 ppm (q)Quartet (J ~7 Hz)
¹H NMRMaleimide =CH6.5-7.0 ppm (s)Singlet (2H)
¹³C NMRMaleimide C=O170-180 ppmQuaternary carbon
¹³C NMREster C=O160-170 ppmQuaternary carbon
Mass SpectrometryMolecular ion183 m/zMolecular ion peak
Mass SpectrometryBase peak155 m/z [M-CO]⁺Loss of CO from maleimide

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

183.05315777 g/mol

Monoisotopic Mass

183.05315777 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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